molecular formula C15H10ClFN2O B161200 Desalkylflurazepam CAS No. 2886-65-9

Desalkylflurazepam

Cat. No. B161200
CAS RN: 2886-65-9
M. Wt: 288.7 g/mol
InChI Key: UVCOILFBWYKHHB-UHFFFAOYSA-N
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Patent
US04007219

Procedure details

i. A solution of 200 g of 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one in 2 liters of tetrahydrofuran and 250 ml of benzene was saturated with methylamine with cooling in an ice-bath. A solution of 190 g of titanium tetrachloride in 250 ml of benzene was added through a dropping funnel within 15 minutes. After completion of the addition, the mixture was stirred and refluxed for 3 hours. 600 ml of water were added slowly to the cooled mixture. The inorganic material was separated by filtration and was washed well with tetrahydrofuran. The water layer was separated and the organic phase dried over sodium sulphate and evaporated. The crystalline residue was collected to give 7-chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine of melting point 204°-206° C. An analytical sample was recrystallised from methylene chloride/ethanol and had a melting point of 204°-206° C.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:11][C:10](=O)[CH2:9][N:8]=[C:7]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[F:19])[C:6]=2[CH:20]=1.[CH3:21][NH2:22].O>O1CCCC1.C1C=CC=CC=1.[Ti](Cl)(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]=[C:10]([NH:22][CH3:21])[CH2:9][N:8]=[C:7]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[F:19])[C:6]=2[CH:20]=1

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
ClC=1C=CC2=C(C(=NCC(N2)=O)C2=C(C=CC=C2)F)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Six
Name
Quantity
250 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
190 g
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling in an ice-bath
ADDITION
Type
ADDITION
Details
After completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The inorganic material was separated by filtration
WASH
Type
WASH
Details
was washed well with tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
The water layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crystalline residue was collected

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C(=NCC(=N2)NC)C2=C(C=CC=C2)F)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.